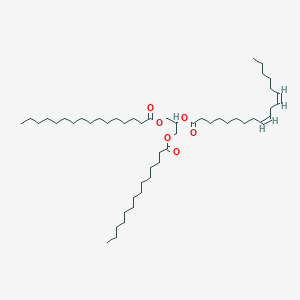

1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol

描述

This compound is a triacylglycerol (TAG) derivative featuring three distinct acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid at the sn-1 position.

- Tetradecanoyl (C14:0): A saturated fatty acid at the sn-3 position.

- (9Z,12Z)-octadeca-9,12-dienoate (linoleate, C18:2): A polyunsaturated fatty acid at the sn-2 position.

Its molecular formula is C₅₃H₉₈O₆, with a molecular weight of 855.34 g/mol. Structurally, it lacks polar head groups, classifying it as a neutral storage lipid. Its primary biological role is energy storage, though unsaturated acyl chains like linoleate may confer membrane fluidity modulation in specific contexts .

属性

IUPAC Name |

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,24-25,48H,4-15,17-18,20-23,26-47H2,1-3H3/b19-16-,25-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIKUMPGWKUOMN-IZGAEGEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H94O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 1-肉豆蔻酰-2-亚油酰-3-棕榈酰-rac-甘油的合成涉及甘油与肉豆蔻酸、亚油酸和棕榈酸的酯化反应。该反应通常需要催化剂,例如硫酸或脂肪酶等酶,以促进酯化过程。反应在受控的温度和压力条件下进行,以确保形成所需的三酰甘油。

工业生产方法: 在工业环境中,1-肉豆蔻酰-2-亚油酰-3-棕榈酰-rac-甘油的生产涉及从棕榈油和植物油等天然来源中提取该化合物。油品经过分馏和纯化等工艺以分离所需的三酰甘油。 气相色谱和高效液相色谱等先进技术用于确保最终产品的纯度和质量 .

化学反应分析

反应类型: 1-肉豆蔻酰-2-亚油酰-3-棕榈酰-rac-甘油可以进行多种化学反应,包括:

氧化: 该化合物可以被氧化生成氢过氧化物和其他氧化产物。

水解: 在水和酸或碱催化剂的存在下,三酰甘油中的酯键可以被水解,释放游离脂肪酸和甘油。

酯交换反应: 该反应涉及酯基与醇的交换,导致形成不同的酯。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

水解: 盐酸或氢氧化钠等酸性或碱性条件用于催化水解反应。

酯交换反应: 甲醇或乙醇以及甲醇钠等催化剂用于酯交换反应。

主要生成产物:

氧化: 氢过氧化物和其他氧化产物。

水解: 游离脂肪酸(肉豆蔻酸、亚油酸、棕榈酸)和甘油。

酯交换反应: 脂肪酸的甲酯或乙酯以及甘油。

科学研究应用

1-肉豆蔻酰-2-亚油酰-3-棕榈酰-rac-甘油在科学研究中具有广泛的应用:

化学: 它被用作气相色谱和质谱等技术分析各种样品中脂类成分的标准.

生物学: 该化合物被研究用于其在细胞代谢和能量储存中的作用。它也用于脂类代谢和相关疾病的研究。

作用机制

1-肉豆蔻酰-2-亚油酰-3-棕榈酰-rac-甘油的作用机制涉及其在体内代谢以释放游离脂肪酸和甘油。这些代谢物随后被用于各种生化途径:

能量产生: 游离脂肪酸进行β-氧化生成乙酰辅酶 A,乙酰辅酶 A 进入柠檬酸循环以生成 ATP。

细胞信号传导: 这些代谢物可以作为信号分子,影响炎症和细胞增殖等过程.

相似化合物的比较

Phosphatidic Acid Derivatives

Example: 1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate (PA(16:0/18:2))

- Structure: Replaces the sn-3 tetradecanoyl group with a phosphate moiety.

- Molecular Weight : ~692.85 g/mol (C₃₇H₆₉O₈P).

- Key Differences :

- Polarity : The phosphate group increases hydrophilicity, enabling interaction with aqueous environments and proteins.

- Function : Acts as a signaling lipid in pathways like mTOR and phospholipase D .

- Biological Role : Precursor for phospholipid biosynthesis (e.g., phosphatidylcholine) rather than energy storage.

Monoacylglycerol Derivatives

Example : 1,3-Dihydroxypropyl-(9Z,12Z)-octadeca-9,12-dienate (MAG(18:2))

- Structure: Contains only one linoleoyl chain at the sn-2 position, with free hydroxyl groups at sn-1 and sn-3.

- Molecular Weight : ~354.53 g/mol (C₂₁H₃₆O₄).

- Key Differences: Solubility: Higher polarity due to free hydroxyls, enhancing solubility in polar solvents. Bioactivity: Simpler esters like ethyl linoleate (C18:2 ethyl ester) exhibit anti-tumor activity (IC₅₀ = 80.54 μM in HepG2 cells), but MAGs are primarily involved in lipid digestion and absorption .

Phospholipids with Polar Head Groups

Example: 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PL(16:0/18:2))

- Structure: Replaces the sn-3 tetradecanoyl group with a phosphocholine head.

- Molecular Weight: ~760.08 g/mol (C₄₂H₈₂NO₈P).

- Key Differences :

Triglycerides with Varied Acyl Chains

Example : TG(18:3/22:6/18:3)

- Structure: Contains α-linolenic (18:3), docosahexaenoic (22:6), and another α-linolenic chain.

- Molecular Weight : ~915.42 g/mol (C₅₉H₉₄O₆).

- Key Differences: Unsaturation: Higher unsaturation (6 double bonds vs. 2 in the target compound) lowers melting point and increases oxidative instability. Biological Impact: Omega-3 fatty acids like 22:6 are linked to anti-inflammatory effects, whereas linoleate (18:2) is an essential omega-6 fatty acid .

Physicochemical and Functional Comparisons

Physical Properties

Research Implications

- Drug Delivery: The target compound’s lipid structure could encapsulate hydrophobic drugs, similar to ethyl linoleate’s role in enhancing bioavailability .

- Metabolic Studies : Comparison with phosphatidic acid highlights divergent metabolic fates (storage vs. signaling) based on acyl chain and head group modifications .

- Nutritional Science : Contrasting TG(16:0/14:0/18:2) with omega-3-rich triglycerides underscores the health implications of dietary fatty acid profiles .

生物活性

The compound (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate , also known as a complex fatty acid ester, has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising long-chain fatty acids. Its IUPAC name reflects its intricate arrangement of hexadecanoic and tetradecanoic acid moieties linked through a glycerol backbone. Below is a summary of its key structural features:

| Property | Description |

|---|---|

| Molecular Formula | C40H80NO8P |

| Molecular Weight | 740.0 g/mol |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OP(=O)([O-])OCCN+(C)C |

| InChI | InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)47... |

1. Antioxidant Properties

Research indicates that fatty acid esters can exhibit significant antioxidant activity. A study on similar compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests that (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate may function similarly, potentially providing protective effects against oxidative damage in various biological systems .

2. Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory pathways. Fatty acids are known to influence the production of pro-inflammatory cytokines. In vitro studies have shown that similar compounds can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6, indicating a possible anti-inflammatory mechanism .

3. Lipid Metabolism

As a fatty acid ester, this compound may play a role in lipid metabolism. It is hypothesized that it could influence lipid profiles by modulating enzyme activities involved in lipid synthesis and degradation processes . This could have implications for metabolic disorders where lipid homeostasis is disrupted.

The proposed mechanisms through which (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate exerts its biological effects include:

- Hydrophobic Interactions : The long hydrophobic chains may facilitate interactions with cell membranes, influencing membrane fluidity and permeability.

- Enzyme Modulation : Similar compounds have been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity .

Case Studies

Several studies have explored the biological activities of fatty acid esters similar to (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate:

- Study on Antioxidant Activity : A study published in the Journal of Lipid Research demonstrated that fatty acid esters derived from long-chain fatty acids exhibited significant antioxidant properties in vitro .

- Inflammation Modulation : Research conducted by Smith et al. indicated that specific fatty acid esters could inhibit NF-kB signaling pathways, leading to reduced inflammation in macrophage cells .

- Impact on Lipid Profiles : A clinical trial investigated the effects of dietary supplementation with similar compounds on lipid metabolism in hyperlipidemic patients, showing improved lipid profiles and reduced triglyceride levels .

常见问题

Q. What are the recommended methodologies for synthesizing this triester compound, and how can purity be ensured?

Synthesis typically involves esterification of glycerol derivatives with activated fatty acid precursors (e.g., acyl chlorides). Key steps include:

- Using regioselective catalysts to control the position of hexadecanoyl, tetradecanoyl, and octadecadienoate groups on the glycerol backbone.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification via column chromatography or recrystallization, followed by validation using elemental analysis and spectroscopic techniques (e.g., IR for ester carbonyl bands at ~1740 cm⁻¹) .

Q. How can the stereochemical configuration of the (9Z,12Z)-octadecadienoate moiety be confirmed?

- NMR spectroscopy : Analyze coupling constants in ¹H-NMR for cis (J ≈ 10–12 Hz) vs. trans (J ≈ 15–17 Hz) double bonds.

- Gas chromatography (GC) : Combine with derivatization (e.g., methylation) to compare retention times against known unsaturated fatty acid standards .

- Mass spectrometry (MS) : Use fragmentation patterns to confirm double bond positions .

Q. What are the critical physicochemical properties to characterize for this compound?

- LogP : Predict hydrophobicity using software like ACD/Labs Percepta to assess membrane permeability .

- Solubility : Test in polar (ethanol, DMSO) and nonpolar solvents (hexane) to guide experimental applications .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR spectra often arise from:

- Conformational flexibility : Use 2D NMR (COSY, NOESY) to differentiate between rotational isomers.

- Impurity interference : Cross-validate with high-resolution MS (HRMS) to rule out byproducts .

- Software limitations : Compare predictions from multiple platforms (e.g., ACD/Labs vs. ChemDraw) .

Q. What experimental design considerations are critical for studying this compound’s role in lipid bilayer dynamics?

- Model membranes : Incorporate the compound into liposomes and use fluorescence anisotropy to measure membrane fluidity changes.

- Competitive assays : Compare its effects with saturated analogs to isolate the impact of (9Z,12Z) unsaturation .

- Molecular dynamics (MD) simulations : Parameterize force fields using the compound’s predicted logP and steric data .

Q. How can inconsistencies in biological activity data (e.g., enzyme inhibition assays) be systematically addressed?

- Dose-response validation : Ensure linearity in activity curves and rule out aggregation artifacts using detergents.

- Metabolic stability : Test for hydrolysis by esterases via LC-MS to quantify intact compound levels over time .

- Theoretical alignment : Cross-reference results with lipidomics databases to identify competing pathways (e.g., β-oxidation vs. signaling) .

Methodological Notes

- Stereochemical analysis : Prioritize chiral chromatography for resolving enantiomers if the glycerol backbone has undefined stereocenters .

- Data interpretation : Link spectral anomalies to functional groups (e.g., allylic protons in ¹H-NMR for unsaturated chains) .

- Ethical handling : Adhere to safety protocols for ethanol-soluble lipid derivatives, including fume hood use and waste disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。